molecular formula C21H19N5O2S B2558350 N-[5-((Z)-2-{3-[(cyclooctylamino)sulfonyl]-4-methylphenyl}vinyl)-3-methylisoxazol-4-yl]acetamide CAS No. 1207058-88-5

N-[5-((Z)-2-{3-[(cyclooctylamino)sulfonyl]-4-methylphenyl}vinyl)-3-methylisoxazol-4-yl]acetamide

Cat. No. B2558350
M. Wt: 405.48
InChI Key: WOVCIXRSXMIXRG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a vinyl group, an isoxazole ring, a sulfonamide group, and an acetamide group . The presence of these functional groups suggests that this compound could have a variety of chemical properties and potential uses.


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and the functional groups it contains. It likely has a complex three-dimensional structure due to the presence of the cyclic isoxazole ring and the bulky cyclooctylamino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar sulfonamide and acetamide groups, while its melting and boiling points would depend on the size and shape of the molecule .

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial Evaluation : Compounds incorporating a sulfamoyl moiety, similar in structural concept to the specified chemical, have been synthesized and evaluated for antimicrobial properties. The synthesis of new heterocyclic compounds aimed at producing antimicrobial agents resulted in promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).

  • Antiprotozoal Activity : Research into dihydroisoxazole derivatives, which share functional groups with the compound , has demonstrated various biological activities, including antiprotozoal effects. These compounds, designed based on bioisosterism principles, showed in vitro activity against protozoal pathogens (Dürüst et al., 2013).

Chemical Synthesis and Mechanism

  • Chemoselective Acetylation : Research on chemoselective acetylation processes relevant to the synthesis of intermediates for antimalarial drugs provides insight into the synthetic versatility of related compounds. This work focused on the efficient synthesis of N-(2-hydroxyphenyl)acetamide, highlighting the importance of such compounds in drug development (Magadum & Yadav, 2018).

  • Coordination Complexes and Antioxidant Activity : Studies on pyrazole-acetamide derivatives have explored their ability to form coordination complexes with metals and examined their antioxidant activities. This research illustrates the compound's potential utility in developing novel therapeutic agents with significant antioxidant properties (Chkirate et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific information, it’s hard to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its properties and potential uses. For example, if it has promising biological activity, future research might focus on optimizing its structure for better efficacy or lower toxicity .

properties

IUPAC Name

1-(4-methoxyphenyl)-5-pyridin-3-yl-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-28-17-8-6-16(7-9-17)26-20(15-4-2-11-22-14-15)19(24-25-26)21(27)23-12-10-18-5-3-13-29-18/h2-9,11,13-14H,10,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVCIXRSXMIXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide

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